4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

CAS No.: 94341-89-6

Cat. No.: VC2017126

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94341-89-6 |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H14N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h6H,4-5H2,1-3H3 |

| Standard InChI Key | HNASVZNXLZNCLM-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=C(C1=O)C#N)C)C |

| Canonical SMILES | CCCN1C(=CC(=C(C1=O)C#N)C)C |

Introduction

Structural Characteristics and Basic Properties

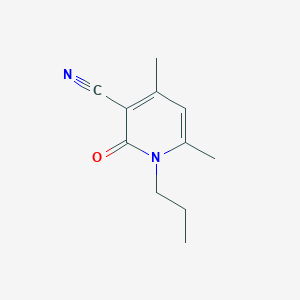

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile belongs to the dihydropyridine family, specifically the 2-oxo-1,2-dihydropyridine subclass with a cyano group at the 3-position. Its structure features a six-membered heterocyclic ring with methyl substituents at positions 4 and 6, a carbonyl group at position 2, a propyl chain attached to the nitrogen at position 1, and a nitrile group at position 3.

Identification and Physical Properties

The compound possesses several identifiers and physical properties that are summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 94341-89-6 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H14N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h6H,4-5H2,1-3H3 |

| Standard InChIKey | HNASVZNXLZNCLM-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=C(C1=O)C#N)C)C |

| PubChem Compound ID | 4380373 |

Table 1: Identification parameters and physical properties of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

Chemical Structure and Bonding

The compound's chemical structure consists of a partially reduced pyridine ring with specific functional groups that contribute to its chemical behavior and reactivity patterns.

Electronic Properties

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of both the carbonyl and nitrile groups. This creates an electron-deficient region around C2 and C3, while the nitrogen at position 1 contributes electron density to the system. The combined effect of these electronic factors affects the compound's stability, reactivity, and potential interactions with biological targets.

| Reaction Step | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Formation of β-ketoaldehyde salt | Ketone, ethyl formate, sodium alkoxide | 0-20°C, ether solvent | 70-90% |

| Pyridone ring formation | Cyanoacetamide, piperidine acetate | Reflux in water, 14-24h | 65-70% |

| N-alkylation | Alkyl halide, base (K₂CO₃, NaH) | DMF or acetone, 50-80°C | 60-80% |

Table 2: Typical reaction conditions for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles

Chemical Reactivity

The reactivity of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is largely determined by its functional groups: the amide-like carbonyl, the nitrile group, and the partially reduced pyridine ring.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands would include:

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2200-2240 |

| Carbonyl (C=O) | 1640-1660 |

| C=C aromatic | 1590-1620 |

| C-H aliphatic | 2850-2960 |

Table 3: Expected IR absorption bands for 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile, a comparison with structurally related compounds is valuable.

Table 4: Comparison of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile with structurally related compounds

The primary structural variations in these compounds occur at the N1 position, with different substituents replacing the propyl chain. These modifications can significantly alter the physicochemical properties, including solubility, lipophilicity, and biological activity profiles.

Future Research Directions

Several promising research directions could be pursued with 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile:

Structure-Activity Relationship Studies

Systematic modifications of the compound's structure, particularly at positions 1, 4, and 6, could provide valuable insights into structure-activity relationships. This could involve:

-

Varying the length and branching of the N-alkyl chain

-

Introducing functional groups into the propyl chain

-

Changing the methyl substituents to other alkyl or aryl groups

-

Exploring bioisosteric replacements for the nitrile group

Medicinal Chemistry Investigations

The compound could serve as a lead structure for developing potential therapeutic agents. This would involve:

-

Screening for biological activities against various targets

-

Optimizing active compounds for improved potency and selectivity

-

Investigating the pharmacokinetic properties of promising derivatives

-

Determining mechanism of action through binding studies

Material Science Applications

The conjugated structure and potential for further functionalization could make derivatives of this compound useful in material science:

-

Development of fluorescent probes or sensors

-

Incorporation into polymeric materials with specific electronic properties

-

Investigation as components in organic electronic devices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume